molecular formula C16H14N6O2 B2916270 (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide CAS No. 1448139-61-4

(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide

Cat. No.: B2916270
CAS No.: 1448139-61-4
M. Wt: 322.328
InChI Key: QCXSLDSJHNAEGH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide is a synthetic chemical reagent featuring a 1,2,4-triazole moiety linked to a pyrimidine ring, a structural motif of significant interest in medicinal chemistry. The 1,2,4-triazole core is recognized as a privileged structure in drug discovery due to its ability to form hydrogen bonds and its high stability against metabolic degradation . Compounds containing this fragment have been extensively investigated for a range of biological activities. Recent scientific literature highlights that structurally similar triazole derivatives have demonstrated potent anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research indicates that the mechanism of action for such active triazole compounds often involves interaction with the GABAergic system, including binding to the benzodiazepine site of the GABAA receptor and increasing GABA content in the brain . Beyond neurology, the 1,2,4-triazole scaffold is a key component in molecules studied for anticancer, anti-inflammatory, and antimicrobial applications, making it a versatile template for developing new bioactive agents . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-24-13-5-2-12(3-6-13)4-7-16(23)21-14-8-15(19-10-18-14)22-11-17-9-20-22/h2-11H,1H3,(H,18,19,21,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXSLDSJHNAEGH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate.

    Synthesis of the Triazolyl-Pyrimidinyl Intermediate: This involves the reaction of 1H-1,2,4-triazole with pyrimidine derivatives under specific conditions to form the triazolyl-pyrimidinyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the triazolyl-pyrimidinyl intermediate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the prop-2-enamide linkage can be reduced to form saturated amides.

    Substitution: The triazolyl-pyrimidinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the double bond can yield the corresponding saturated amide.

Scientific Research Applications

(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazolyl-pyrimidinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-hydroxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.

    (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enoic acid: Similar structure with a carboxylic acid group instead of an amide group.

Uniqueness

The uniqueness of (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, triazolyl-pyrimidinyl moiety, and prop-2-enamide linkage makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide is a novel triazole derivative with potential biological activities. Its structure features a methoxyphenyl group and a pyrimidine linked to a triazole, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on recent studies, highlighting its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_4O with a molecular weight of 284.32 g/mol. The structural representation is as follows:

 2E 3 4 methoxyphenyl N 6 1H 1 2 4 triazol 1 yl pyrimidin 4 yl prop 2 enamide\text{ 2E 3 4 methoxyphenyl N 6 1H 1 2 4 triazol 1 yl pyrimidin 4 yl prop 2 enamide}

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study on related compounds suggested that the presence of the 4-(3-nitro-[1,2,4]-triazol-1-yl) moiety enhances activity against various bacterial strains. Specifically, compounds featuring similar structural motifs demonstrated effectiveness against Mycobacterium tuberculosis and other ESKAPE pathogens .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
OTB-021M. tuberculosisMIC = 0.5 µg/mL
Series 2E. coliMIC = 8 µg/mL
Series 2S. aureusMIC = 16 µg/mL

These findings suggest that the compound's structure may confer similar antibacterial properties.

Antifungal Activity

The antifungal potential of triazole derivatives has been well-documented. For instance, a study involving synthesized triazole compounds showed that certain derivatives exhibited better antifungal activity than fluconazole against strains such as Candida albicans and Candida tropicalis .

CompoundFungal StrainPercentage Inhibition at 200 μg/mL
Compound 2eC. tropicalis (ATCC-13803)30.37%
Compound 2fC. glabrata (ATCC-90030)28.51%

These results indicate that the compound could be a promising candidate for antifungal drug development.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown activity against various cancer cell lines. For example, studies demonstrated that triazole-based compounds inhibited the proliferation of cancer cells in vitro .

Cell LineIC50 (µM)Reference
MCF-715
KB-3-112

The compound's ability to target cancer cells while sparing normal cells presents a significant therapeutic advantage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.